molecular formula C8H6BrIO2 B2508983 Methyl 3-bromo-2-iodobenzoate CAS No. 121772-84-7

Methyl 3-bromo-2-iodobenzoate

Cat. No.: B2508983
CAS No.: 121772-84-7
M. Wt: 340.942
InChI Key: UVSNHIBMLWUZCP-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-iodobenzoate: is an organic compound with the molecular formula C8H6BrIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 2 of the benzene ring are substituted by bromine and iodine atoms, respectively. This compound is often used in organic synthesis and research due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or other nucleophiles in the presence of a suitable solvent.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in an organic solvent like tetrahydrofuran.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution Products: Depending on the nucleophile used, products like methyl 3-azido-2-iodobenzoate or methyl 3-bromo-2-thiocyanatobenzoate can be formed.

    Coupling Products: Biaryl compounds resulting from the coupling of the aryl halide with boronic acids.

    Reduction Products: Amino derivatives of the original compound.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

Industry:

    Material Science: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

Comparison with Similar Compounds

  • Methyl 2-bromo-3-iodobenzoate
  • Methyl 3-bromo-4-iodobenzoate
  • Methyl 2-iodobenzoate

Comparison:

Properties

IUPAC Name

methyl 3-bromo-2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSNHIBMLWUZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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